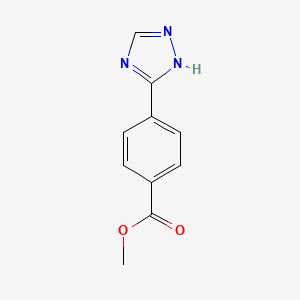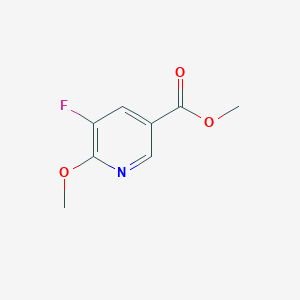
2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent or a building block in synthesizing peptides or modifying proteins to study protein-protein interactions, post-translational modifications, and the identification of biomarkers for diseases .
Drug Discovery
In the field of drug discovery, this molecule may serve as a precursor in the synthesis of potential pharmacological agents. Its structure could be incorporated into new compounds that target specific proteins or enzymes within the body, aiding in the development of new medications .
Molecular Biology
Molecular biologists can employ 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide in gene expression studies. It might be used to create analogs that interact with DNA or RNA, affecting transcription and translation processes, which is crucial for understanding gene regulation .
Analytical Chemistry
This compound has applications in analytical chemistry, where it could be used as a standard or a derivative for the quantification and qualification of biological samples in various analytical techniques such as mass spectrometry or chromatography .
Biochemical Research
Researchers might use 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide in biochemical assays. It could act as an inhibitor or activator in enzymatic reactions, helping to elucidate enzyme mechanisms or to screen for enzyme inhibitors .
Chemical Synthesis
In synthetic chemistry, this molecule can be a versatile intermediate. Chemists might incorporate it into larger, more complex molecules, exploring its reactivity and the synthesis of novel organic compounds .
Material Science
Material scientists could explore the use of 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide in the creation of new materials. Its incorporation into polymers or coatings could impart unique properties like increased resilience or chemical resistance .
Agricultural Chemistry
Lastly, in agricultural chemistry, this compound might be used to develop new agrochemicals. It could lead to the creation of pesticides or herbicides with a specific action mechanism, contributing to more efficient crop protection strategies .
Each of these applications leverages the unique chemical structure of 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide, which is characterized by its molecular formula
C11H16N4O2 C_{11}H_{16}N_{4}O_{2} C11H16N4O2
and a molecular weight of 236.27 . The compound’s versatility in various research fields highlights its importance in scientific advancements.Propriétés
IUPAC Name |
2-morpholin-4-yl-2-pyridin-4-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c12-14-11(16)10(9-1-3-13-4-2-9)15-5-7-17-8-6-15/h1-4,10H,5-8,12H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVNLSOBXGRISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=NC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)






![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)

![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)


